Clorhidrato de Trientina

Descripción general

Descripción

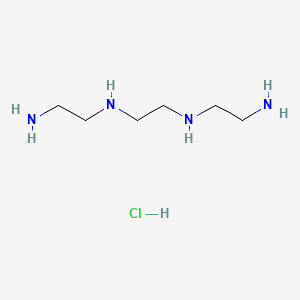

Trientine Hydrochloride is a secondary amino compound . It is the hydrochloride salt form of a metal chelating agent with potential anti-angiogenic activity . Trientine chelates excess copper (Cu) ions in the body; the excess copper is subsequently removed from the body through the kidneys .

Synthesis Analysis

Trientine can be quantified based on modified silver nanoparticles . Different concentrations of Trientine were added into a particular concentration of silver nanoparticles and absorbance of each sample was measured at 397 nm under optimal conditions .Molecular Structure Analysis

The molecular formula of Trientine Hydrochloride is C6H20Cl2N4 . The IUPAC name is N '- [2- (2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride . The molecular weight is 219.15 g/mol .Chemical Reactions Analysis

Trientine forms a stable copper complex that is readily excreted in urine . It has been demonstrated in animal studies to restore myocardial intracellular copper content .Physical And Chemical Properties Analysis

Trientine Hydrochloride is a white to pale yellow crystalline powder . It is slightly soluble in methanol .Aplicaciones Científicas De Investigación

Tratamiento de la Insuficiencia Cardiaca con Fracción de Eyección Reducida (ICFER)

El clorhidrato de trientina se ha utilizado en el tratamiento de pacientes con insuficiencia cardíaca con fracción de eyección reducida (ICFER). La adición de trientina-HCL a la atención habitual fue bien tolerada en estos pacientes, según los hallazgos del ensayo TRACER-HF . El quelante de cobre oral redujo considerablemente el NT-proBNP a las cuatro y ocho semanas .

Tratamiento de la Cardiomiopatía Hipertrófica (CMH)

El this compound se ha utilizado en el tratamiento de la cardiomiopatía hipertrófica (CMH). La CMH se caracteriza por la hipertrofia ventricular izquierda (HVI), la fibrosis miocárdica, el aumento del estrés oxidativo y el agotamiento de la energía . La trientina a una dosis relativamente alta de más de 175 mg/kg/día promueve la eliminación del cobre del corazón .

Estándar Secundario Farmacéutico

El this compound se utiliza como estándar secundario farmacéutico. Es adecuado para su uso en varias aplicaciones analíticas, incluyendo, pero no limitado a, pruebas de liberación farmacéutica, desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, pruebas de control de calidad de alimentos y bebidas, y otros requisitos de calibración .

Tratamiento de Primera, Segunda o Tercera Línea

Los pacientes en la fase inicial o de mantenimiento del tratamiento han recibido trientina como tratamiento de primera, segunda o tercera línea .

Mecanismo De Acción

Target of Action

Trientine hydrochloride, also known as triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various biochemical processes.

Mode of Action

Trientine hydrochloride works by binding to excess copper in the body, forming a stable complex . This complex is then eliminated from the body through urinary excretion . By reducing the body’s copper levels, trientine hydrochloride can help manage conditions like Wilson’s disease, where copper accumulation in tissues leads to various health problems .

Biochemical Pathways

By chelating copper, trientine hydrochloride can prevent the oxidative stress and antioxidant inhibition caused by unbound or loosely bound copper II ions . It may also modulate inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcineurin–nuclear factor of activated T cells (NFAT) signaling pathways or nucleotide-binding domain leucine-rich repeat family pyrin domain containing receptor 3 (NLRP3) inflammasome .

Pharmacokinetics

A study comparing the pharmacokinetics of two different oral formulations of trientine (TETA 4HCl tablets vs TETA 2HCl capsules) in healthy adult subjects found that the rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of trientine were greater for TETA 4HCl than for the TETA 2HCl formulation . The median time to reach maximum plasma concentration (Tmax) was 2.00 h (TETA 4HCl) and 3.00 h (TETA 2HCl) . Both formulations presented a similar terminal elimination rate (λz) and a similar terminal half-life (t½) for trientine .

Result of Action

The primary result of trientine hydrochloride’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, trientine hydrochloride has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in preclinical and clinical studies in diabetes .

Action Environment

The action of trientine hydrochloride can be influenced by various environmental factors. For instance, it should be administered orally on an empty stomach, at least 1 hour before or 2 hours after meals, and at least 1 hour apart from any other drug, food, or milk . This is to ensure optimal absorption and efficacy. Furthermore, the drug should be used only in a well-ventilated area, and exposure to the capsule contents should be avoided .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIICXRPHEJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057863 | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38260-01-4 | |

| Record name | Trientine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

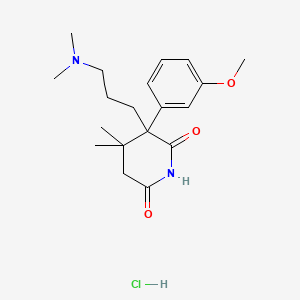

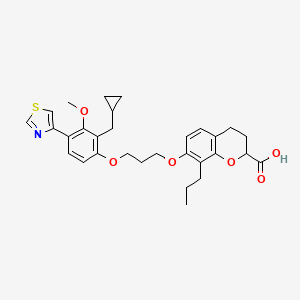

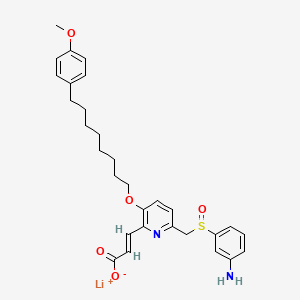

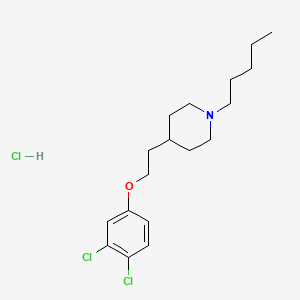

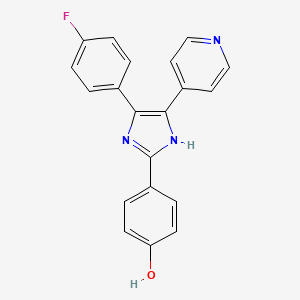

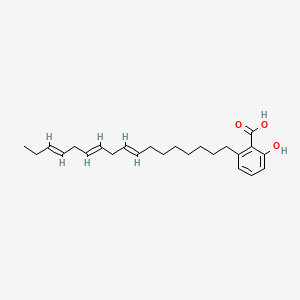

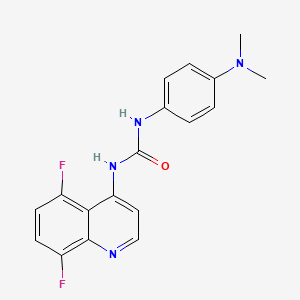

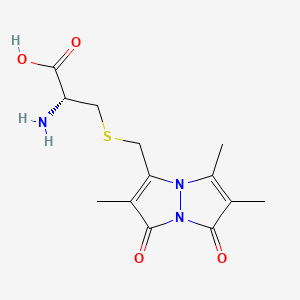

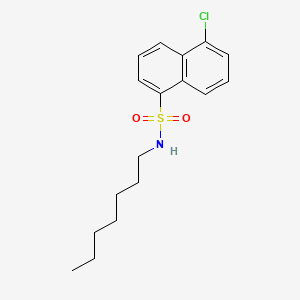

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)

![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)

![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)